6,7-Dimethyl-2-phenylquinoxaline
Overview
Description
AG1295 is a selective inhibitor of the platelet-derived growth factor receptor tyrosine kinase. This compound is known for its ability to inhibit the autophosphorylation of the platelet-derived growth factor receptor without affecting the autophosphorylation of the epidermal growth factor receptor . AG1295 has been widely used in scientific research due to its potent inhibitory effects on various cellular processes.
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethyl-2-phenylquinoxaline, also known as Tyrphostin AG 1295, is the Platelet-derived growth factor (PDGF) receptor . This receptor plays a crucial role in cell proliferation, survival, and migration, particularly in the context of vascular smooth muscle cells .
Mode of Action
Tyrphostin AG 1295 acts as a selective inhibitor of the tyrosine kinase activity of the PDGF receptor . By inhibiting this receptor, it can reduce cell division and DNA synthesis induced by nicotine in human aortic vascular smooth muscle cells .
Biochemical Pathways
The inhibition of the PDGF receptor by Tyrphostin AG 1295 affects the downstream signaling pathways associated with this receptor. For instance, studies in mouse osteoblastic MC3T3-E1 cells have reported that AG 1295 can enhance matrix mineralization and osteoblast differentiation by inhibiting PDGFR-β signaling .
Pharmacokinetics
It is known that the compound is soluble in methylene chloride, ethanol, and 01 N HCl, but insoluble in water, 01 N sodium hydroxide, and 2-hydroxypropyl-β-cyclodextrin . These solubility properties can influence the compound’s bioavailability and distribution in the body.
Result of Action
The inhibition of the PDGF receptor by this compound leads to a reduction in cell division and DNA synthesis in certain cell types, such as human aortic vascular smooth muscle cells . Additionally, it can enhance matrix mineralization and osteoblast differentiation in mouse osteoblastic MC3T3-E1 cells .
Action Environment
Environmental factors such as pH and the presence of certain solvents can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents can affect its bioavailability and distribution within the body .
Biochemical Analysis
Biochemical Properties
6,7-Dimethyl-2-phenylquinoxaline has been reported to interact with various biomolecules. It is a selective inhibitor of protein tyrosine kinases (PTKs), specifically targeting the platelet-derived growth factor (PDGF) receptor .
Cellular Effects
In cellular processes, this compound has demonstrated potent inhibitory effects. It can reduce cell division and DNA synthesis induced by nicotine in human aortic vascular smooth muscle cells . It also exerts a significant inhibitory impact on the activation, migration, and proliferation of smooth muscle cells (SMCs) in vitro .
Molecular Mechanism
At the molecular level, this compound exhibits potent and selective inhibition of PDGF receptor kinase both in vitro and in Swiss 3T3 cells . It effectively inhibits PDGF-stimulated DNA synthesis without affecting the activity of the EGF receptor .
Temporal Effects in Laboratory Settings
It is known that it is soluble in methylene chloride, ethanol, and 0.1 N HCl, but insoluble in water, 0.1 N sodium hydroxide, and 2-hydroxypropyl-β-cyclodextrin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AG1295 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired selectivity and potency. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of AG1295 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
AG1295 undergoes various chemical reactions, including:
Oxidation: AG1295 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on AG1295, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its inhibitory effects.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution can introduce new functional groups that enhance selectivity .
Scientific Research Applications
AG1295 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tyrosine kinases and their role in various chemical processes.
Biology: Employed in cell biology to investigate the effects of platelet-derived growth factor receptor inhibition on cell proliferation, migration, and differentiation.
Medicine: Explored as a potential therapeutic agent for diseases involving abnormal platelet-derived growth factor receptor activity, such as cancer and fibrosis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting tyrosine kinases
Comparison with Similar Compounds
AG1295 is compared with other similar compounds, such as:
Imatinib Mesylate: Another tyrosine kinase inhibitor with broader activity, including inhibition of the BCR-ABL fusion protein.
SU 5402: A multi-targeted receptor tyrosine kinase inhibitor with activity against vascular endothelial growth factor receptor and fibroblast growth factor receptor.
Chiauranib: A multi-target inhibitor with potent anticancer effects, targeting angiogenesis-related kinases
AG1295 is unique in its high selectivity for the platelet-derived growth factor receptor, making it a valuable tool for studying specific signaling pathways without off-target effects .
Properties
IUPAC Name |
6,7-dimethyl-2-phenylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-11-8-14-15(9-12(11)2)18-16(10-17-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNCLVJEQCJWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274351 | |
Record name | 6,7-Dimethyl-2-phenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671139 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
71897-07-9 | |
Record name | 71897-07-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dimethyl-2-phenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dimethyl-2-phenylquinoxaline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWH2FYS649 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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